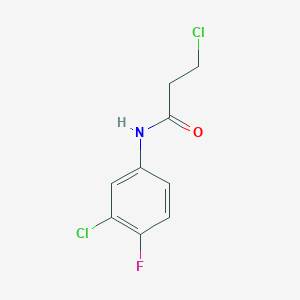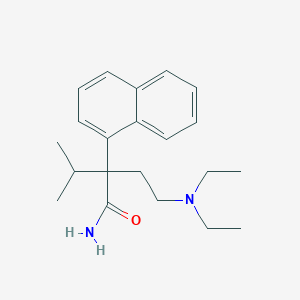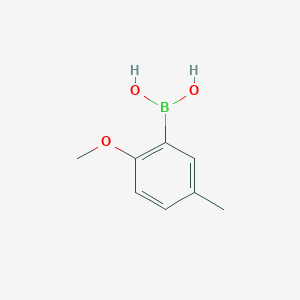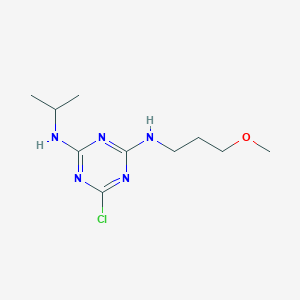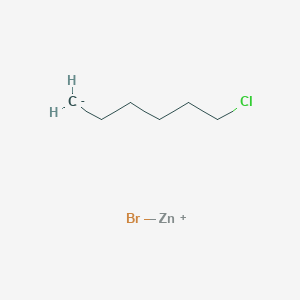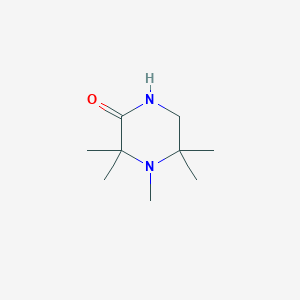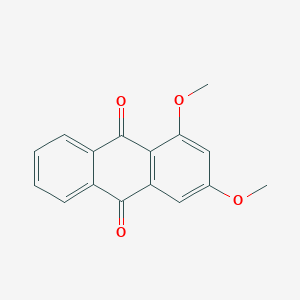
1,3-Dimethoxyanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1,3-Dimethoxyanthraquinone (DMAQ) is a natural compound that has been widely studied for its potential therapeutic effects. DMAQ belongs to the family of anthraquinones, which are naturally occurring compounds found in many plants. DMAQ has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
作用機序
The mechanism of action of 1,3-Dimethoxyanthraquinone is not fully understood. However, it is believed that 1,3-Dimethoxyanthraquinone exerts its effects through multiple pathways. 1,3-Dimethoxyanthraquinone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 1,3-Dimethoxyanthraquinone has also been found to activate the AMPK pathway, which plays a crucial role in energy metabolism and cellular homeostasis. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to interact with various enzymes and proteins, including topoisomerase II, which is involved in DNA replication and repair.
生化学的および生理学的効果
1,3-Dimethoxyanthraquinone has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6. 1,3-Dimethoxyanthraquinone has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to scavenge free radicals and protect against oxidative stress. 1,3-Dimethoxyanthraquinone has also been found to reduce the levels of cholesterol and triglycerides in the blood, thereby reducing the risk of cardiovascular diseases.
実験室実験の利点と制限
The advantages of using 1,3-Dimethoxyanthraquinone in lab experiments include its low toxicity and high efficacy. 1,3-Dimethoxyanthraquinone has been found to be relatively safe, with no significant adverse effects reported in animal studies. Furthermore, 1,3-Dimethoxyanthraquinone has been shown to possess high efficacy in inhibiting the growth and proliferation of cancer cells and reducing inflammation. The limitations of using 1,3-Dimethoxyanthraquinone in lab experiments include its low solubility and stability. 1,3-Dimethoxyanthraquinone is poorly soluble in water, which makes it difficult to administer in vivo. Furthermore, 1,3-Dimethoxyanthraquinone is relatively unstable, which may affect its efficacy and reproducibility.
将来の方向性
There are several future directions for research on 1,3-Dimethoxyanthraquinone. First, further studies are needed to elucidate the mechanism of action of 1,3-Dimethoxyanthraquinone. Second, more studies are needed to investigate the potential therapeutic effects of 1,3-Dimethoxyanthraquinone in various diseases, including cancer, inflammation, and cardiovascular diseases. Third, studies are needed to optimize the synthesis method of 1,3-Dimethoxyanthraquinone, to improve its solubility and stability. Finally, more studies are needed to investigate the safety and toxicity of 1,3-Dimethoxyanthraquinone in humans, to determine its potential as a therapeutic agent.
科学的研究の応用
1,3-Dimethoxyanthraquinone has been extensively studied for its potential therapeutic effects. It has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. 1,3-Dimethoxyanthraquinone has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. 1,3-Dimethoxyanthraquinone has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. Furthermore, 1,3-Dimethoxyanthraquinone has been found to scavenge free radicals and protect against oxidative stress.
特性
CAS番号 |
1989-42-0 |
|---|---|
製品名 |
1,3-Dimethoxyanthraquinone |
分子式 |
C16H12O4 |
分子量 |
268.26 g/mol |
IUPAC名 |
1,3-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O4/c1-19-9-7-12-14(13(8-9)20-2)16(18)11-6-4-3-5-10(11)15(12)17/h3-8H,1-2H3 |
InChIキー |
ILRJFVJXKPFIAB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C3=CC=CC=C3C2=O |
melting_point |
154-155°C |
その他のCAS番号 |
1989-42-0 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



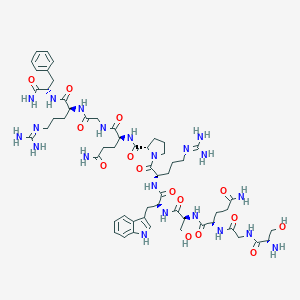
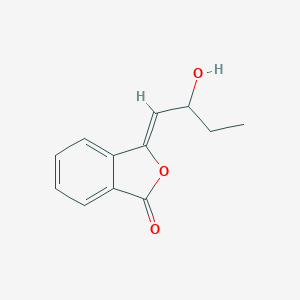
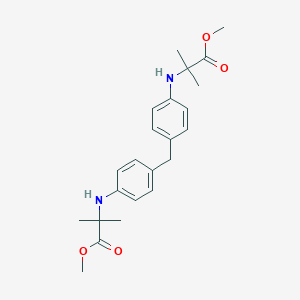
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
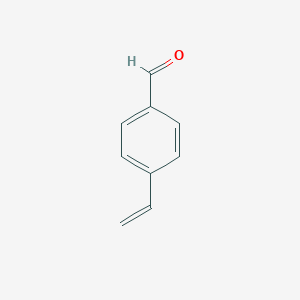
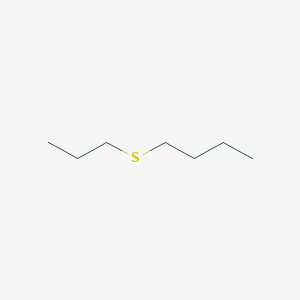
![[Diisocyanato(phenyl)methyl]benzene](/img/structure/B157718.png)
